

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

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Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)nicotinic acid

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Introduction

5-((tert-Butoxycarbonyl)amino)nicotinic acid, also known as 5-(Boc-amino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for regioselective reactions, making it a key intermediate in the synthesis of complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate.

Chemical Properties

5-((tert-Butoxycarbonyl)amino)nicotinic acid is a solid at room temperature. While extensive experimental data for some of its physical properties are not widely published, its fundamental chemical characteristics are well-established.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	[1][2]
Molecular Weight	238.24 g/mol	[1][2]
IUPAC Name	5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid	
CAS Number	337904-92-4	[1]
Appearance	Solid	
Purity	Typically ≥95%	[3]
Storage	Inert atmosphere, 2-8°C	[2]

Note: Specific values for melting point, boiling point, solubility, and pKa are not consistently available in the public domain and would require experimental determination.

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **5-((tert-butoxycarbonyl)amino)nicotinic acid**. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum would exhibit characteristic signals for the pyridine ring protons, the Boc group, and the amine proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and vibrations associated with the pyridine ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ would be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Synthesis of 5-((tert-Butoxycarbonyl)amino)nicotinic acid

The synthesis of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** typically involves the protection of the amino group of 5-aminonicotinic acid using di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

General Protocol for Boc Protection of 5-Aminonicotinic Acid:

- **Dissolution:** 5-Aminonicotinic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
- **Base Addition:** A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it more nucleophilic.
- **Addition of Boc_2O :** Di-tert-butyl dicarbonate (Boc_2O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc_2O .
- **Reaction Monitoring:** The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
- **Work-up:** Once the reaction is complete, the organic solvent is often removed under reduced pressure. The aqueous solution is then acidified to a pH of 2-3 with an acid such as hydrochloric acid, causing the product to precipitate.

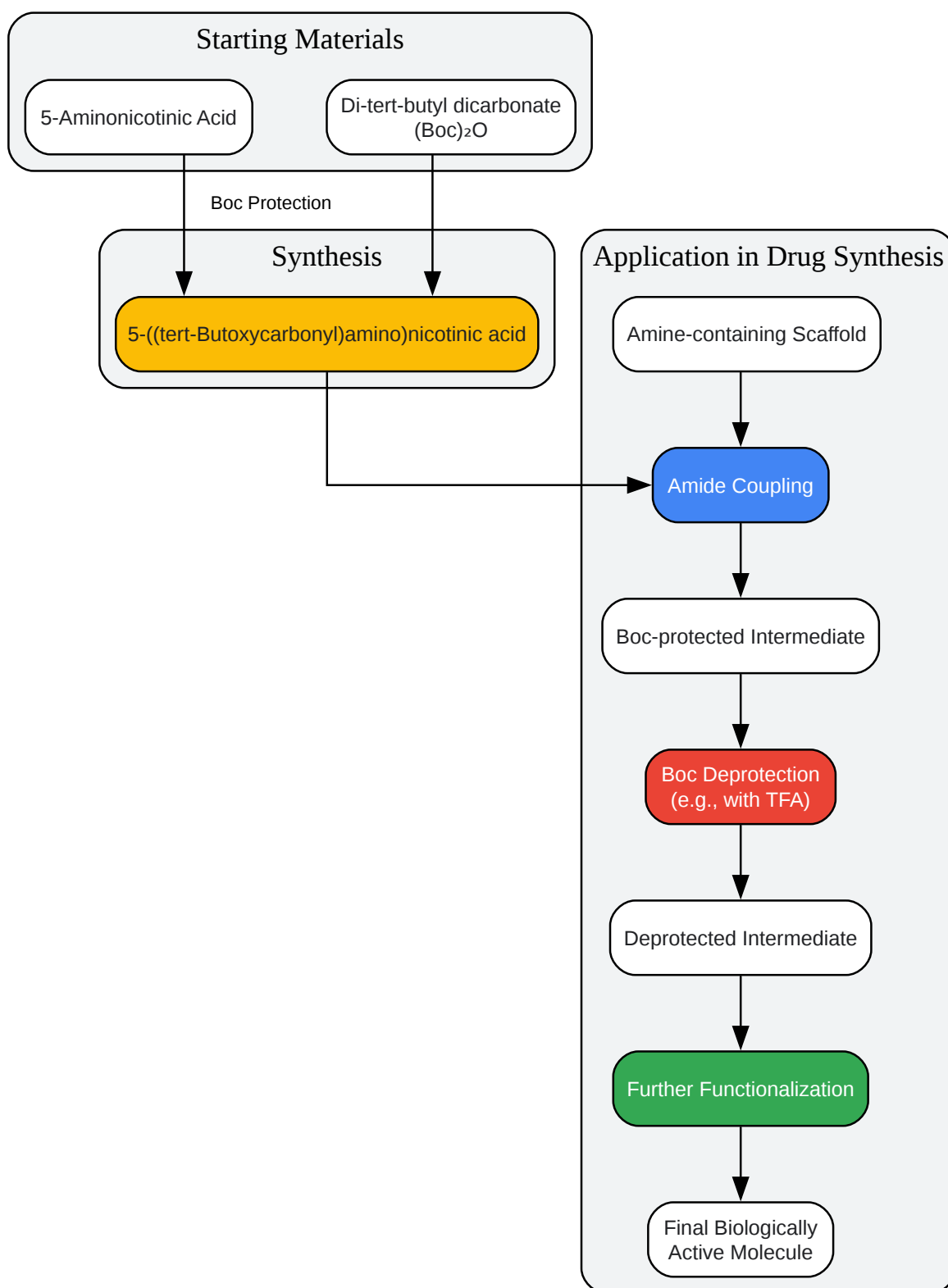
- Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4][5][6]

Role in Drug Development

While there is no direct evidence of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** itself having a biological signaling role, its importance lies in its utility as a key intermediate in the synthesis of biologically active molecules. The Boc-protected amino group and the carboxylic acid handle allow for its incorporation into larger, more complex structures through amide bond formation and other coupling reactions.

A notable example is its use as a building block in the synthesis of a novel inhibitor series targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[7] In this context, the carboxylic acid of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** is coupled with an amine-containing scaffold. Subsequent deprotection of the Boc group allows for further functionalization at the 5-amino position of the nicotinic acid ring.

Below is a generalized workflow illustrating the utility of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** as a synthetic intermediate.



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Synthetic utility of **5-((tert-Butoxycarbonyl)amino)nicotinic acid**.

This diagram illustrates the logical flow from the starting materials to the synthesis of the title compound and its subsequent use in the multi-step synthesis of more complex, potentially biologically active molecules. The color-coded nodes highlight key reagents and reaction types in the process.

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